molecular formula C10H11N5O B1301504 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide CAS No. 478063-72-8

1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide

Cat. No. B1301504
M. Wt: 217.23 g/mol
InChI Key: BJIKGXYECGTJJL-UHFFFAOYSA-N
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Description

The compound "1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide" is a derivative of imidazo[1,2-a]pyridine, which is a fused heterocyclic system that has been the subject of extensive research due to its potential biological activities and applications in medicinal chemistry. The imidazo[1,2-a]pyridine core is known for its versatility in generating stable N-heterocyclic carbenes and for its reactivity in various chemical transformations .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, including carbohydrazide analogs, can be achieved through multicomponent reactions that involve the condensation of diamines, nitroethylene derivatives, cyanoacetohydrazide, and aromatic aldehydes 10. These reactions are advantageous due to their operational simplicity, mild conditions, and the absence of a catalyst, which aligns with the principles of green chemistry 10. Additionally, a novel one-step condensation method has been utilized for the preparation of related compounds, simplifying the synthetic process .

Molecular Structure Analysis

The molecular structure and vibrational energy levels of imidazo[1,2-a]pyridine derivatives can be determined using density functional theory (DFT) calculations, which provide insights into the optimized bond lengths, bond angles, and potential energy distribution . The substitution pattern on the pyridine ring, such as the presence of a methyl group, can influence the proton position of the NH group in the imidazole unit, affecting the overall molecular structure .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives participate in various chemical reactions, including cascade reactions that involve sequences of N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization . These reactions enable the construction of complex heterocyclic frameworks with diverse functional groups . Additionally, the imidazo[1,2-a]pyridine core can be functionalized through C-H bond activation, providing a route to further diversify the chemical structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. For instance, the presence of a hydrogen bond in the NH...N type can be confirmed by IR spectra, which show a broad and strong contour in the 2000–3100 cm^-1 range . The electronic properties and potential biological activities of these compounds can be further explored through experimental studies and theoretical calculations, such as quantitative structure–activity relationships (QSAR) and molecular docking .

Scientific Research Applications

Synthesis and Derivative Development

  • A study outlined the synthesis of hydrazone derivatives structurally related to the insecticide pymetrozine, demonstrating the versatility of related compounds in creating insecticidal agents (Ali, Wilkie, & Winzenberg, 1996).
  • Another research presented an efficient synthesis method for new imidazo[1,2-a]pyridine-6-carbohydrazide derivatives via a five-component cascade reaction, highlighting the compound's utility in creating N-fused heterocyclic compounds with potential for broad applications (Hosseini & Bayat, 2019).

Potential Pharmaceutical Applications

  • Research on pyrido[2′,3′: 3,4]pyrazolo[1,5‐a]pyrimidine derivatives showcased the exploration of these compounds for their potential medicinal properties, indicating a broader interest in their pharmaceutical applications (Rateb, 2014).
  • A study focusing on novel imidazo[1,2-a]pyridines evaluated their antifungal activities, underscoring the potential of these compounds in developing new antifungal agents (Göktaş, Cesur, Şatana, & Uzun, 2014).

Material Science and Chemical Sensing

  • Research on a highly sensitive and selective sensor based on imidazo[1,2-a]pyridine for Al3+ demonstrated the compound's utility in chemical sensing, showing its potential in environmental monitoring and diagnostic applications (Li & Xiao, 2016).

Enzyme Inhibition for Therapeutic Applications

Future Directions

The study and application of this compound could potentially be a topic of future research, particularly if it exhibits interesting chemical or biological properties. Further studies could explore its synthesis, reactivity, physical and chemical properties, and potential uses .

properties

IUPAC Name

1-(6-methylpyridin-2-yl)imidazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O/c1-7-3-2-4-9(13-7)15-5-8(12-6-15)10(16)14-11/h2-6H,11H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIKGXYECGTJJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363220
Record name 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide

CAS RN

478063-72-8
Record name 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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